REACTION_CXSMILES
|
[Br:1]Br.[CH3:3][CH:4]([CH2:11][C:12]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:13])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>C(OCC)C>[Br:1][CH:11]([CH:4]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[CH3:3])[C:12]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:13]
|
Name
|
|
Quantity
|
0.02 mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0.02 mol
|
Type
|
reactant
|
Smiles
|
CC(C1=CC=CC=C1)CC(=O)C1=CC=CC=C1
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ether was removed in vacuo
|
Type
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DISSOLUTION
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Details
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the residue redissolved in ether (100 ml)
|
Type
|
WASH
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Details
|
washed with saturated sodium bicarbonate solution (2 × 100 ml)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
water (4 × 100 ml), and dried over anhydrous sodium sulphate
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Type
|
CUSTOM
|
Details
|
gave a solid which
|
Type
|
CUSTOM
|
Details
|
on recrystallisation from petroleum ether (40°-60°)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(=O)C1=CC=CC=C1)C(C)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |